molecular formula C9H7BO3S2 B1437182 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid CAS No. 1369328-62-0

5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid

Cat. No.: B1437182
CAS No.: 1369328-62-0
M. Wt: 238.1 g/mol
InChI Key: RDIOTSOSMWVMSX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as [5-(5-formylthiophen-2-yl)thiophen-2-yl]boronic acid. This nomenclature explicitly describes the structural connectivity, indicating the presence of two thiophene rings linked through position 2 and position 5, with the terminal thiophene bearing a formyl substituent at position 5, and the connecting thiophene carrying the boronic acid functionality at position 2. The Chemical Abstracts Service has assigned registry number 1369328-62-0 to this compound, providing a unique numerical identifier for database searches and regulatory purposes.

The compound exhibits multiple systematic synonyms that reflect alternative naming conventions and structural descriptions. Primary alternatives include 5'-Formyl-2,2'-bithiophene-5-boronic acid and this compound, both of which emphasize the bithiophene core structure with positional designation of functional groups. Additional nomenclature variations encompass (5'-Formyl-[2,2'-bithiophen]-5-yl)boronic acid and B-(5'-formyl[2,2'-bithiophen]-5-yl)boronic acid, which specifically highlight the boronic acid substitution pattern. The European Community has assigned multiple EC numbers including 811-036-9, 932-540-6, and 932-852-2, reflecting different registration contexts and purity specifications.

Properties

IUPAC Name

[5-(5-formylthiophen-2-yl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BO3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIOTSOSMWVMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(S2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369328-62-0
Record name 5'-Formyl-2,2'-bithiophene-5-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation via Magnesium-Mediated Boronic Ester Formation

A recent Chinese patent (CN103044470A) describes an efficient method to prepare 5-formyl-3-thienyl boronic acid pinacol ester, which is closely related to 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid. The method involves:

  • Reacting 4-bromo-thiophene-2-methylaldehyde with magnesium metal and an alkoxy boronic acid pinacol ester in an ether solvent.
  • Heating the mixture to reflux (35–100 °C) under argon atmosphere.
  • Acidic aqueous work-up to adjust pH to 4–5.
  • Extraction with organic solvents (e.g., ethyl acetate).
  • Concentration and crystallization with solvents like n-heptane to isolate the product.

Key features of this method:

Parameter Details
Starting material 4-Bromo-thiophene-2-methylaldehyde
Metal reagent Magnesium metal (1.0–1.5 equivalents)
Boronic ester reagent Methoxyl or isopropoxy pinacol borate
Solvent Ether, THF, isopropyl ether, or MTBE
Reaction temperature Reflux, 35–100 °C
Atmosphere Argon (inert atmosphere)
Work-up Acidic aqueous (pH 4–5), extraction with ethyl acetate
Yield Approximately 70.5% (pinacol ester form)
Purity >98%

This method is noted for its simplicity, low cost, and suitability for scale-up due to easy separation and purification steps. The use of magnesium metal instead of more expensive palladium catalysts reduces cost significantly.

Lithium-Mediated Metalation and Boronation

Earlier literature and patents (e.g., US7045640B2) describe the preparation of related 5-formyl-2-furylboronic acid analogs using lithium reagents, which can be adapted for thiophene derivatives:

  • Metalation of 4-bromo-5-formylthiophene or protected aldehyde derivatives with butyllithium or lithium diisopropylamide (LDA) at low temperatures (-40 to 0 °C).
  • Reaction of the lithiated intermediate with trialkyl borates (e.g., trimethylborate or triisopropylborate).
  • Acidic work-up to yield the boronic acid.
  • Optional recrystallization to improve purity.

Advantages and notes:

  • Yields reported for similar furan derivatives are up to 75%.
  • The method requires careful temperature control and dry, inert atmosphere.
  • The boronic acids obtained are stable for extended periods.
  • The method is more sensitive and requires stricter anhydrous conditions compared to magnesium-based methods.

Alternative Approaches via Lithiation and Boronation of Thiophene Derivatives

Research literature on thiophene boronic esters (e.g., Gendron and Vamvounis, 2015) provides insights into:

  • Selective lithiation of thiophene rings using LDA or n-butyllithium.
  • Subsequent treatment with trimethylborate or pinacol borate to form boronic esters.
  • The use of pinacol or neopentylglycol as diols to form stable boronate esters.
  • Purification by silica gel chromatography, as these boronic esters are stable towards silica.

This approach allows regioselective functionalization of thiophene rings at the 2- or 5-positions, enabling synthesis of this compound derivatives by appropriate choice of starting materials and lithiation conditions.

Step Reagents/Conditions Outcome
Lithiation LDA or n-BuLi, low temperature Selective lithiation at 2- or 5-position
Boronation Trimethylborate or pinacol borate Formation of boronic ester
Work-up Acidic aqueous quench Isolation of boronic acid/ester
Purification Silica gel chromatography (if needed) High purity product

Yields for such reactions vary but can be high (70–95%) depending on conditions and substrate purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Magnesium-mediated boronic ester formation (Patent CN103044470A) 4-Bromo-thiophene-2-methylaldehyde, Mg, methoxyl pinacol borate Reflux in ether, argon atmosphere ~70.5 Low cost, scalable, easy purification
Lithium-mediated metalation and boronation (Patent US7045640B2) 4-Bromo-thiophene-2-formyl (protected), n-BuLi or LDA, trialkylborate Low temp (-40 to 0 °C), inert atmosphere ~75 Requires strict anhydrous conditions, sensitive
Lithiation and boronation of thiophene derivatives (Research) LDA or n-BuLi, trimethylborate or pinacol borate Low temp lithiation, room temp boronation 70–95 Regioselective, stable boronic esters, chromatography purification

Research Findings and Practical Considerations

  • The magnesium-based method offers a practical balance between cost, ease of operation, and yield, making it suitable for industrial applications.
  • Lithium-based methods provide higher yields but require more stringent conditions and handling of sensitive reagents.
  • The choice of boronic ester (pinacol vs neopentylglycol) affects the stability and purification ease of the product.
  • Protective groups on the formyl moiety may be necessary in some lithium-based protocols to prevent side reactions.
  • Purification typically involves acid-base extraction, solvent crystallization, or silica gel chromatography depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H7BO3S2
  • CAS Number : 1369328-62-0
  • Structural Features : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its utility in chemical reactions, especially in the context of cross-coupling reactions.

Organic Synthesis

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is primarily utilized as a building block in organic synthesis:

  • Suzuki-Miyaura Coupling : It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Applications

The compound's biological activities have been explored in various contexts:

  • Molecular Probes : Due to its boronic acid group, it can act as a molecular probe for studying biological processes involving sugars and other nucleophiles.
  • Drug Development : Research indicates that boronic acids can inhibit specific enzymes, making them potential candidates for drug development. For example, they have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain management.

Material Science

In material science, this compound can be utilized to develop advanced materials:

  • Boron-Doped Polymers : The compound can be incorporated into polymer matrices to enhance their properties, such as electrical conductivity and thermal stability.

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study demonstrated that boronic acids, including derivatives similar to this compound, exhibited significant inhibition of FAAH with IC50 values in the low micromolar range. This suggests potential therapeutic applications in pain relief and inflammation management.

Case Study 2: Anticancer Activity

Research on related boronic acid derivatives revealed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The IC50 values indicated effective growth inhibition compared to standard treatments like 5-Fluorouracil, highlighting the potential of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and probes for detecting biological molecules. The boronic acid group can interact with hydroxyl groups on sugars and other biomolecules, forming stable complexes that can be detected using various analytical techniques .

Comparison with Similar Compounds

Comparison with Other Thiopheneboronic Acid Derivatives

2-Thiopheneboronic Acid (CAS 6165-68-0)

  • Structure : Simple thiophene ring with a boronic acid group at position 2.
  • Properties : Lacks the formyl group, resulting in lower acidity (pKa ~8.6 for arylboronic acids) compared to 5-formyl-substituted analogs.
  • Reactivity : Widely used in Suzuki-Miyaura couplings to synthesize biaryl compounds .
  • Applications : Key building block for conductive polymers like polythiophenes .

5-Formyl-4-methylthiophene-2-boronic Acid (CAS 352530-25-7)

  • Structure : Thiophene with a formyl group at position 5, a boronic acid at position 2, and a methyl group at position 4.
  • Reactivity : Less studied but expected to exhibit modified cross-coupling efficiency due to steric effects.
Table 1: Thiopheneboronic Acid Derivatives Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Formyl-2-thiopheneboronic acid C₅H₅BO₃S 155.96 Formyl (C5), B(OH)₂ (C2) High acidity, bifunctional reactivity
2-Thiopheneboronic acid C₄H₅BO₂S 127.96 B(OH)₂ (C2) Standard cross-coupling reagent
5-Formyl-4-methylthiophene-2-boronic acid C₆H₇BO₃S 169.99 Formyl (C5), B(OH)₂ (C2), Methyl (C4) Steric modulation, reduced acidity

Comparison with Phenylboronic Acid Analogs

5-Trifluoromethyl-2-formylphenylboronic Acid

  • Structure : Phenyl ring with a trifluoromethyl (CF₃) group at position 5 and a formyl group at position 2.
  • Properties: The CF₃ group strongly withdraws electrons, increasing acidity (pKa ~7.2) compared to non-fluorinated analogs. It isomerizes to benzoxaborole in solution, enhancing antifungal activity by binding to leucyl-tRNA synthetase (LeuRS) .
  • Biological Activity : Exhibits MIC values of 32 µg/mL against Bacillus cereus, outperforming the antifungal drug Tavaborole (MIC = 64 µg/mL) .

5-Formyl-2-methoxyphenylboronic Acid (CAS 127972-02-5)

  • Structure : Phenyl ring with a methoxy group (electron-donating) at position 2 and a formyl group at position 5.
  • Properties: Methoxy group reduces acidity compared to trifluoromethyl analogs. Limited data on biological activity .
Table 2: Phenylboronic Acid Analogs Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (Relative) Biological Activity
5-Trifluoromethyl-2-formylphenylboronic acid C₈H₆BF₃O₃ 218.94 CF₃ (C5), Formyl (C2) High (pKa ~7.2) Antifungal, antibacterial
5-Formyl-2-methoxyphenylboronic acid C₈H₉BO₄ 180.96 OCH₃ (C2), Formyl (C5) Moderate Not reported

Comparison with Furan-Based Boronic Acids

5-Formyl-2-furanylboronic Acid (CAS 27329-70-0)

  • Structure : Furan ring with a formyl group at position 5 and boronic acid at position 2.
  • Properties : The oxygen atom in furan increases electron density compared to thiophene, reducing acidity. Soluble in polar solvents like DMF and THF .
  • Reactivity : Used in sequential Suzuki coupling and acylation reactions due to its bifunctional nature .

Reactivity in Cross-Coupling Reactions

5-Formyl-2-thiopheneboronic acid participates in Suzuki-Miyaura couplings, enabling the synthesis of heterobiaryl compounds. For example, coupling with 5-bromoindazoles yields 5-(thiophen-2-yl)indazoles, which are pharmacologically relevant . The formyl group allows post-coupling modifications, such as condensation or reduction, enhancing its utility in multi-step syntheses .

Biological Activity

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid, also known as (5-formylthiophen-2-yl)boronic acid, is an organoboron compound with the molecular formula C9H7BO3S2C_9H_7BO_3S_2 and a molecular weight of 155.96 g/mol. Its unique structure, featuring a boronic acid group linked to thiophene rings, positions it as a potentially valuable compound in medicinal chemistry and organic synthesis.

The compound is characterized by the following structural features:

  • Molecular Formula : C9H7BO3S2C_9H_7BO_3S_2
  • IUPAC Name : this compound
  • Appearance : White to orange powder
  • Solubility : Soluble in polar organic solvents

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its potential applications in drug development and its interaction with biological targets.

The primary mechanism of action involves the boronic acid moiety, which can interact with diols and other nucleophiles, facilitating the formation of covalent bonds with biological molecules. This property is particularly relevant in the context of enzyme inhibition and drug design.

Research Findings

Recent studies have indicated several key areas of biological activity:

  • Anticancer Properties :
    • Research has shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines is currently under investigation.
    • A study highlighted its potential in enhancing the efficacy of existing chemotherapeutic agents by modulating cellular pathways involved in drug resistance .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation .
  • Drug Development :
    • Due to its ability to modify biological targets, this compound is being explored as a scaffold for developing novel therapeutics aimed at various diseases, including neurodegenerative disorders and metabolic syndromes .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Case Study 1 : A study on its effects on breast cancer cell lines demonstrated significant cytotoxicity compared to standard treatments, suggesting a synergistic effect when used in combination with other chemotherapeutics.
  • Case Study 2 : Inhibition assays revealed that this compound effectively reduced the activity of specific kinases involved in cancer progression, supporting its potential as a targeted therapy .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific kinases involved in cell signaling
Drug DevelopmentPotential scaffold for therapeutics

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid, and how can anhydride impurities be managed?

Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling between thiophene boronic acid precursors and formyl-substituted thiophene derivatives. For stabilization during synthesis, protective groups such as 1,3-propanediol cyclic esters (as seen in analogous boronic acids ) can mitigate premature reactivity. Post-synthesis, anhydride impurities (common in boronic acids ) are managed via recrystallization in non-polar solvents or column chromatography using silica gel with ethyl acetate/hexane gradients. Regular NMR (¹H, ¹³C) and LC-MS monitoring are critical to confirm purity and quantify anhydride content .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H and ¹³C NMR : To confirm the formyl group (δ ~9.8–10.2 ppm for aldehydes) and thiophene backbone (aromatic protons at δ 6.5–8.0 ppm) .
  • FT-IR : Verify boronic acid B-O stretching (~1340 cm⁻¹) and formyl C=O stretch (~1680 cm⁻¹) .
  • LC-MS : Detect anhydride impurities (e.g., dimeric species) via molecular ion peaks .
  • XRD or DFT Calculations : For crystalline structure validation, quantum chemical optimizations (DFT-B3LYP/6-31G*) provide bond-length and angle data .

Advanced: How does the formyl group influence reactivity in cross-coupling reactions, and what side reactions are common?

Methodological Answer:
The electron-withdrawing formyl group reduces electron density at the boronic acid site, slowing Suzuki-Miyaura coupling rates compared to non-substituted thiopheneboronic acids . Competing side reactions include:

  • Aldol Condensation : The formyl group may react with nucleophilic reagents (e.g., amines or alcohols), requiring inert conditions (dry DMF, N₂ atmosphere) .
  • Boronate Hydrolysis : The boronic acid group is prone to hydrolysis; using anhydrous solvents (THF, DMSO) and low temperatures (0–4°C) minimizes degradation .
    Comparative studies with methyl- or bromo-substituted analogs (e.g., 5-Methyl-2-thiopheneboronic Acid ) highlight reactivity differences.

Advanced: What strategies optimize this compound’s stability during storage and handling?

Methodological Answer:

  • Storage : Under argon at –20°C in amber vials to prevent oxidation and light-induced degradation .
  • Lyophilization : For long-term stability, lyophilize the compound as a solid and store with desiccants (silica gel) .
  • Derivatization : Converting to pinacol esters (as seen in related compounds ) improves shelf life by protecting the boronic acid moiety.

Advanced: How does steric hindrance from the thiophene backbone affect catalytic applications?

Methodological Answer:
The fused thiophene rings introduce steric bulk, reducing accessibility for Pd catalysts in cross-coupling reactions. To mitigate this:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover in Suzuki-Miyaura reactions .
  • Solvent Effects : Polar aprotic solvents (DMAc, NMP) improve solubility and catalyst-substrate interaction .
    Comparisons with less hindered analogs (e.g., 5-Bromothiophen-2-ylboronic Acid ) demonstrate lower yields for the formyl-substituted derivative, necessitating extended reaction times (24–48 hrs) .

Basic: What are the key challenges in quantifying anhydride content, and how are they addressed?

Methodological Answer:
Anhydride formation (e.g., boroxine rings) is common in boronic acids . Quantification methods include:

  • ¹¹B NMR : Distinguishes boronic acid (δ ~28–32 ppm) from anhydrides (δ ~18–22 ppm) .
  • Gravimetric Analysis : Heating samples to 100°C under vacuum removes volatile impurities, leaving anhydrides for mass comparison.
  • HPLC with UV Detection : Using C18 columns and acetonitrile/water gradients, anhydrides elute earlier than the parent compound due to reduced polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid
Reactant of Route 2
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5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid

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